Romifenone

Description

Romifenone is an antithrombotic agent with the International Nonproprietary Name (INN) and chemical registry number 38373-83-0 .

Properties

CAS No. |

38373-83-0 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

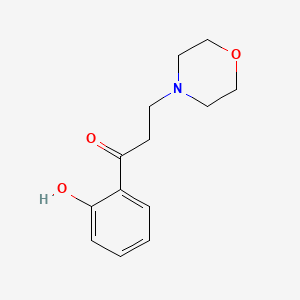

1-(2-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one |

InChI |

InChI=1S/C13H17NO3/c15-12-4-2-1-3-11(12)13(16)5-6-14-7-9-17-10-8-14/h1-4,15H,5-10H2 |

InChI Key |

IFCMPBPUODFUNU-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCC(=O)C2=CC=CC=C2O |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC=CC=C2O |

Other CAS No. |

38373-83-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

Romifenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: It may be used in studies involving cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications, although it is not yet approved for clinical use.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The exact mechanism of action of Romifenone is not well-documented. like many small molecules, it is likely to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Key Observations:

Therapeutic Targets: this compound’s antithrombotic action contrasts sharply with Rociverine’s antispasmodic and Rocuronium’s neuromuscular blocking effects. Unlike Rofecoxib, which inhibits cyclooxygenase, this compound’s mechanism remains unspecified but is unlikely to involve prostaglandin modulation .

Structural Diversity: Molecular formulas vary significantly. For instance, Rocuronium’s large, complex structure (C32H53N2O4) implies a steroidal backbone, whereas this compound’s classification under HS 293490 suggests a nitrogen-containing heterocycle .

Clinical and Safety Profiles: Rofecoxib’s market withdrawal highlights the importance of safety data, which is absent for this compound in the provided evidence. Rociverine and Rocuronium have well-established roles but carry risks like respiratory depression (Rocuronium) or anticholinergic side effects (Rociverine) .

Biological Activity

Romifenone, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. The compound's mechanism of action involves interaction with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways.

Key Features:

- Chemical Structure: this compound contains multiple functional groups that enhance its binding affinity to target sites.

- Mechanism: It may inhibit or activate certain pathways, influencing cellular responses and contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound has the potential to inhibit the growth of various bacterial strains, suggesting its utility in treating infections.

- Anticancer Effects: Preliminary data indicate that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth at various concentrations.

- Methodology: Disk diffusion method was employed to assess antibacterial activity.

- Results: this compound showed a zone of inhibition greater than 15 mm against Staphylococcus aureus.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound in vitro. The compound was tested on several cancer cell lines, revealing promising results.

- Cell Lines Used: HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings: Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against both cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.